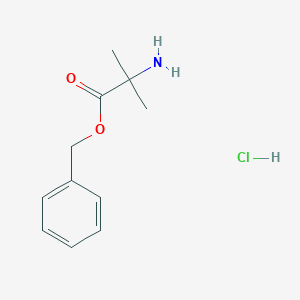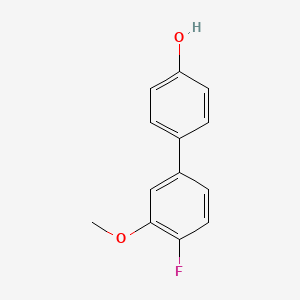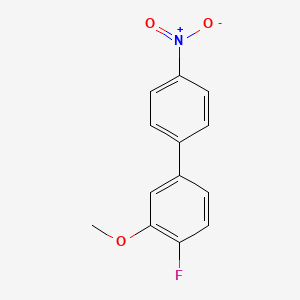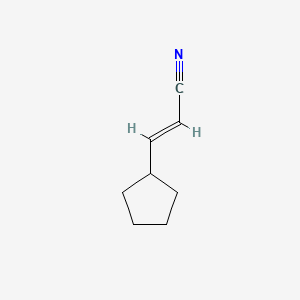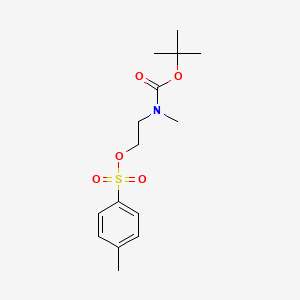
2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate
概要
説明
2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to an ethyl chain and a 4-methylbenzenesulfonate moiety. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate typically involves the reaction of tert-butoxycarbonyl chloride with an aminoethyl compound in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
化学反応の分析
Types of Reactions
2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present in the reaction environment.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
科学的研究の応用
2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate has several applications in scientific research:
作用機序
The mechanism of action of 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate primarily involves the protection of amine groups. The Boc group prevents unwanted reactions at the amine site during chemical synthesis. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .
類似化合物との比較
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butoxycarbonyl derivatives of amino acids: Similar in structure and function, these derivatives are used in various organic synthesis applications.
Uniqueness
2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which allows for selective protection and deprotection of amines. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected at different stages .
特性
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-10-16(5)14(17)21-15(2,3)4/h6-9H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPTXGAYGSHWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
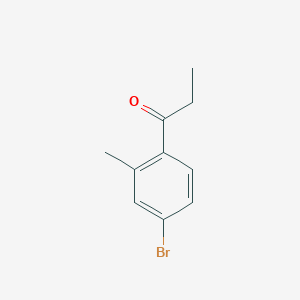

amine](/img/structure/B1342830.png)
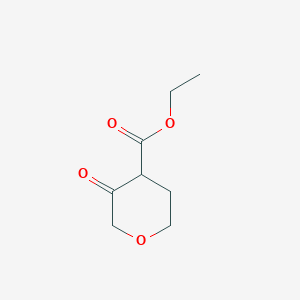
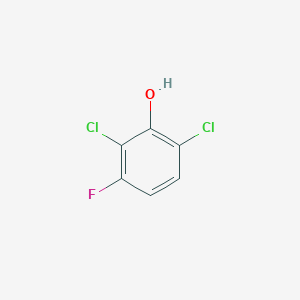
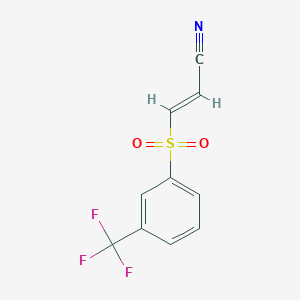

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)
